

Cross-Reactivity Profiling of 3,5-Difluorobenzenesulfonamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Difluorobenzenesulfonamide

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The **3,5-difluorobenzenesulfonamide** scaffold is a key pharmacophore in the design of various targeted therapies, particularly as inhibitors of protein kinases. However, understanding the cross-reactivity profile of these derivatives is paramount to ensure their selectivity and to minimize off-target effects that could lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a comparative analysis of the potential cross-reactivity of **3,5-difluorobenzenesulfonamide** derivatives, with a focus on their interactions with protein kinases and a significant, well-documented off-target class: carbonic anhydrases.

Data Presentation

Kinase Selectivity Profile of Structurally Related Sulfonamide-Based VEGFR2 Inhibitors

While specific kinome-wide screening data for **3,5-difluorobenzenesulfonamide** derivatives targeting VEGFR2 is not extensively available in the public domain, the following table presents a representative selectivity profile of various sulfonamide-based inhibitors against VEGFR2 and other key kinases. This data, compiled from multiple sources, illustrates the typical cross-reactivity patterns observed with this class of compounds. Lower IC₅₀ values indicate higher potency.

Compound ID	VEGFR2 IC50 (nM)	EGFR IC50 (nM)	FGFR1 IC50 (nM)	PDGFR β IC50 (nM)	c-Kit IC50 (nM)
Compound A	2.9	>10,000	4.5	15	25
Compound B	15	170	50	80	120
Compound C	0.34	11.4	-	-	-
Sorafenib	90	6	580	5	68
Pazopanib	30	210	84	46	74

Note: Data is compiled from various sources for structurally related sulfonamide-based kinase inhibitors and is intended to be representative. Specific values for **3,5-difluorobenzenesulfonamide** derivatives will vary.

Carbonic Anhydrase Inhibition Profile of Benzenesulfonamide Derivatives

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The following table summarizes the inhibitory activity (K_i in nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms. This highlights a significant potential off-target activity for sulfonamide-containing compounds.^{[1][2][3][4]} Lower K_i values indicate stronger inhibition.

Compound/ Derivative	R Group	hCA I (Ki in nM)	hCA II (Ki in nM)	hCA IX (Ki in nM)	hCA XII (Ki in nM)
Acetazolamid e (AAZ)	-	250	12	25	5.7
4a	4-Tolyl	41.5	30.1	38.9	12.4
4c	4- Fluorophenyl	145	105	25.5	8.5
5a	4-Tolyl	25.3	15.8	10.2	3.1
5c	4- Fluorophenyl	85.4	45.3	8.9	2.5
7f	(CH ₂) ₅ CH ₃	1500	755	1.5	0.8

Data adapted from studies on benzenesulfonamide and tetrafluorobenzenesulfonamide derivatives.[\[1\]](#)

Experimental Protocols

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

- Materials:
 - Kinase of interest (e.g., VEGFR2)
 - Substrate (e.g., a generic tyrosine kinase substrate)
 - ATP
 - Test compounds (**3,5-Difluorobenzenesulfonamide** derivatives)
 - ADP-Glo™ Kinase Assay Kit (Promega)

- 96- or 384-well white, opaque plates
- Procedure:
 - Prepare serial dilutions of the test compounds in DMSO.
 - In a multi-well plate, add the kinase, substrate, and test compound.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at the optimal temperature and time for the specific kinase.
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition relative to a DMSO control and determine IC50 values.

Cellular Target Engagement Assays

2. NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)

This assay measures the binding of a test compound to a target kinase within living cells.

- Materials:
 - HEK293 cells
 - Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
 - Transfection reagent
 - NanoBRET™ Kinase Tracer
 - Test compounds
 - NanoBRET™ Nano-Glo® Substrate

- Opti-MEM® I Reduced Serum Medium
- 96- or 384-well white, non-binding surface plates
- Procedure:
 - Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.
 - Plate the transfected cells in assay plates.
 - Add the NanoBRET™ Tracer and serial dilutions of the test compound to the cells.
 - Incubate to allow for tracer and compound binding.
 - Add the NanoBRET™ Nano-Glo® Substrate.
 - Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-enabled plate reader.
 - Calculate the BRET ratio and determine the cellular IC50 values.

Off-Target Activity Assays

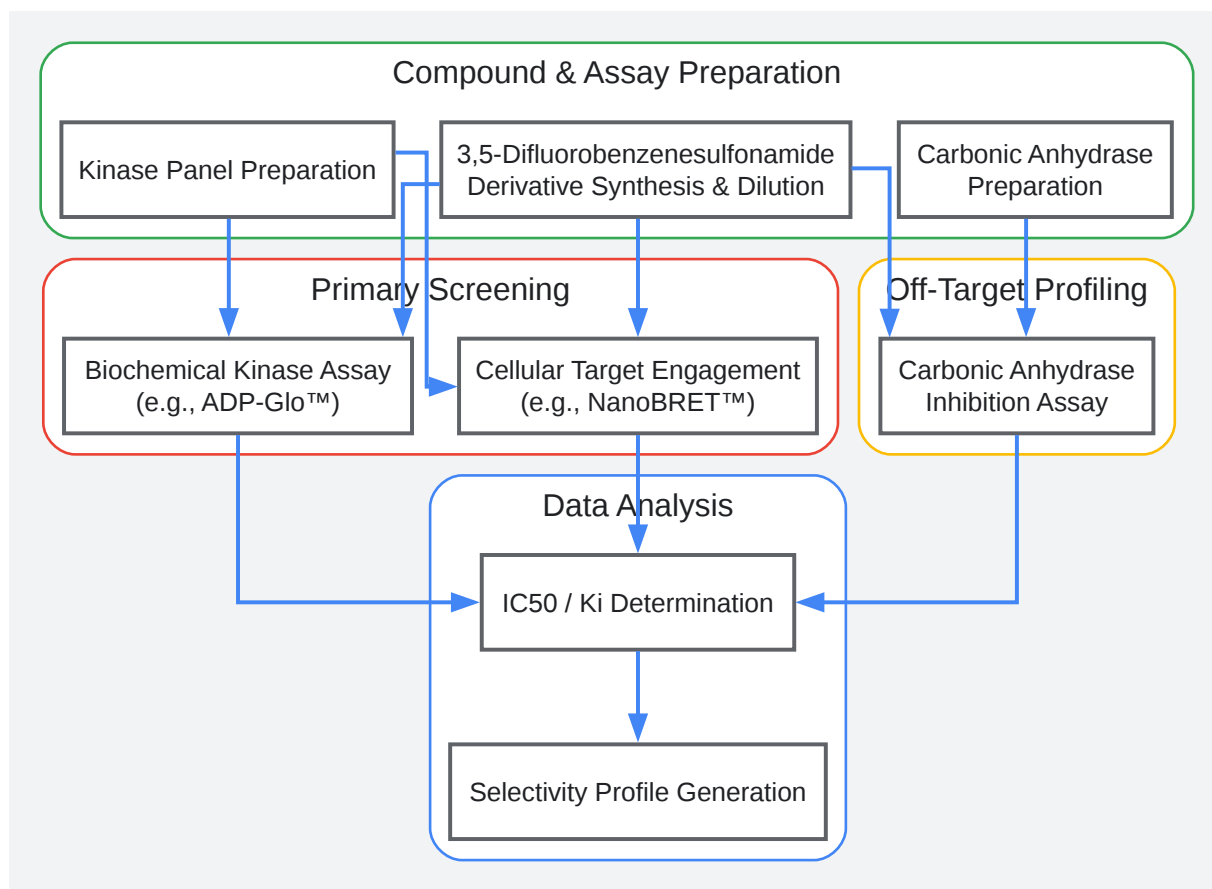
3. In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.[5]

- Materials:
 - Human carbonic anhydrase (e.g., hCA II)
 - p-Nitrophenyl acetate (pNPA) as the substrate
 - Test compounds
 - Acetazolamide (as a positive control)
 - Tris-HCl buffer (pH 7.5)

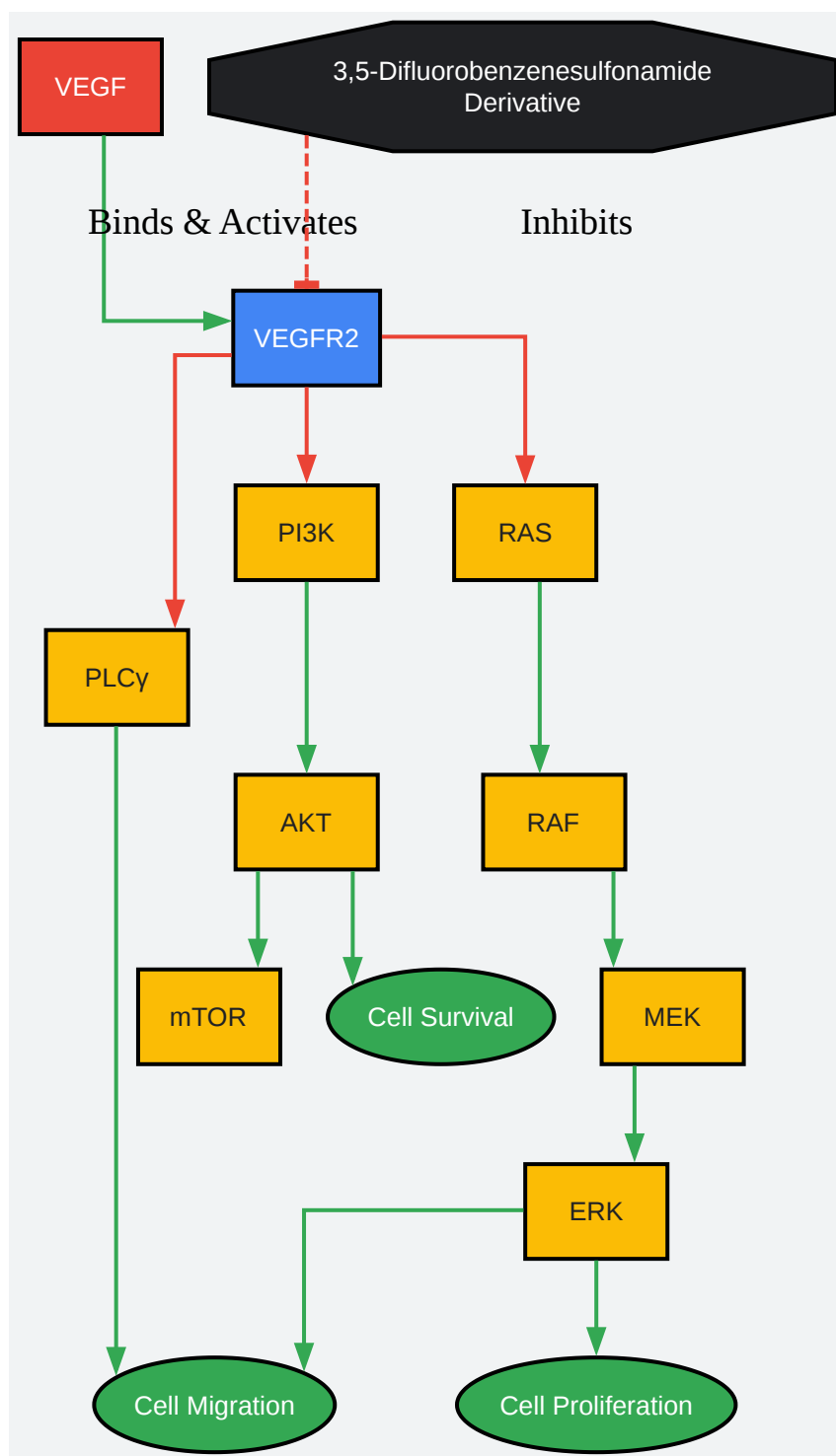
- 96-well clear, flat-bottom plates
- Spectrophotometer capable of kinetic measurements at 400 nm
- Procedure:
 - Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
 - In a 96-well plate, add buffer, the CA enzyme, and the test compound or control.
 - Pre-incubate to allow for enzyme-inhibitor binding.
 - Initiate the reaction by adding the pNPA substrate.
 - Immediately measure the change in absorbance at 400 nm over time in kinetic mode.
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Determine the percent inhibition and calculate the K_i or IC_{50} values.[5]

Mandatory Visualization



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Caption: Experimental workflow for cross-reactivity profiling.



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Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

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References

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